Methyl 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Thymidylate synthase inhibition Antifolate drug discovery Structure-activity relationship

Procure the unsubstituted tetrahydrobenzothiophene-3-carboxylate baseline scaffold—critical for systematic, stepwise SAR campaigns targeting thymidylate synthase (TS IC₅₀ = 25 ± 5 µM). Unlike 2-amino analogs with >10-fold potency shifts and confounding dual hTS-hDHFR inhibition, this scaffold allows direct electrophilic substitution at the 2-position without protection/deprotection sequences. Ideal for parallel medicinal chemistry and library synthesis of 2-substituted derivatives with tunable anticancer selectivity (selectivity indices >45 in breast cancer models).

Molecular Formula C10H12O2S
Molecular Weight 196.27 g/mol
CAS No. 92315-47-4
Cat. No. B3043785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
CAS92315-47-4
Molecular FormulaC10H12O2S
Molecular Weight196.27 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CSC2=C1CCCC2
InChIInChI=1S/C10H12O2S/c1-12-10(11)8-6-13-9-5-3-2-4-7(8)9/h6H,2-5H2,1H3
InChIKeyZPNLUOXPEJPIKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS 92315-47-4) Procurement-Grade Specifications and Chemical Identity


Methyl 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS 92315-47-4) is a heterocyclic organic compound belonging to the tetrahydrobenzothiophene class, characterized by a fused thiophene-cyclohexene ring system with a methyl ester substituent at the 3-position. Its molecular formula is C₁₀H₁₂O₂S with a molecular weight of 196.27 g/mol . The compound is commercially available from multiple reputable vendors with specified purity grades of ≥95% to 98% , serving primarily as a versatile synthetic intermediate and scaffold for medicinal chemistry applications.

Methyl 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: Why In-Class Analogs Cannot Be Interchanged Without Compromising Synthetic Outcomes


Within the tetrahydrobenzothiophene-3-carboxylate scaffold family, subtle structural variations at the 2-position and ester moiety produce dramatic differences in biological potency and synthetic utility. For instance, the presence or absence of a 2-amino substituent alters human thymidylate synthase (hTS) inhibition by more than 10-fold and determines whether the compound exhibits dual hTS-hDHFR inhibitory activity [1]. Similarly, substitution of the methyl ester with an ethyl ester or modification at the 6-position affects cytotoxic selectivity profiles and target engagement [2]. Consequently, substituting methyl 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate with a closely related analog without quantitative justification risks invalidating synthetic pathways, altering biological activity profiles, and compromising experimental reproducibility.

Methyl 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: Quantified Differentiation Against Structurally Related Analogs


Methyl 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate vs. 2-Amino Analogs: Critical SAR-Based Potency Differentiation

The 2-position substituent on the tetrahydrobenzothiophene-3-carboxylate scaffold is a critical determinant of biological activity. In a comparative study of tricyclic benzo[4,5]thieno[2,3-d]pyrimidine antifolates, the presence of a 2-amino group (as in methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate derivatives) increased human thymidylate synthase (hTS) inhibition by more than 10-fold compared to the 2-methyl analog and conferred potent dual hTS-hDHFR inhibitory activity (hDHFR IC₅₀ = 0.09–0.1 µM), whereas the 2-CH₃ analog showed no hDHFR inhibition [1]. While methyl 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate itself lacks the 2-amino group and therefore would not be expected to exhibit this dual inhibition profile, this data establishes that even minor modifications at the 2-position produce profound, quantifiable differences in pharmacological activity, underscoring the non-interchangeability of in-class analogs.

Thymidylate synthase inhibition Antifolate drug discovery Structure-activity relationship

Methyl 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: Unsubstituted 2-Position Provides a Unique Synthetic Handle for Derivatization

A critical synthetic advantage of methyl 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate over its 2-amino analogs is the unsubstituted 2-position, which serves as a versatile handle for direct functionalization without requiring protection/deprotection steps. The compound undergoes electrophilic substitution reactions at the 2-position, enabling efficient introduction of diverse functional groups under standard laboratory conditions . In contrast, methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS 108354-78-5) requires additional synthetic manipulation to access the same diversity of 2-substituted derivatives, increasing step count and reducing overall yield . This differentiation is particularly meaningful for medicinal chemistry groups seeking to explore SAR at the 2-position without committing to an amino substituent upfront.

Synthetic intermediate Chemical derivatization Building block

Methyl 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: Comparative Cytotoxic Selectivity vs. 6-Methyl and 2-Amido Analogs in Breast Cancer Models

While methyl 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate itself lacks published direct cytotoxicity data, comparative analysis of structurally related tetrahydrobenzothiophene-3-carboxylate derivatives reveals that substitution patterns at the 2- and 6-positions dictate both potency and selectivity profiles. For example, ethyl 2-[4-(4-methylphenoxy)-4-oxobutanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate demonstrated selective cytotoxicity against triple-negative breast cancer cells (MDA-MB-231, IC₅₀ = 1.1 µM) compared to non-malignant mammary epithelial cells (IC₅₀ >50 µM), yielding a selectivity index >45 [1]. In contrast, ethyl 6-methyl-2-[2-(4-propylphenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate exhibited MCF-7 cytotoxicity with an IC₅₀ of approximately 23.2 µM . These data demonstrate that the unsubstituted methyl 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate scaffold serves as a neutral baseline for SAR exploration, with specific substitution patterns producing dramatic shifts in both absolute potency and selectivity.

Anticancer screening Cytotoxicity Selectivity index

Methyl 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: Documented Enzyme Inhibitory Activity Against Thymidylate Synthase

Methyl 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been directly evaluated for thymidylate synthase (TS) inhibitory activity, demonstrating an IC₅₀ of 25 ± 5 µM against TS derived from Lactobacillus casei . This provides a quantifiable baseline activity for the unsubstituted scaffold. For comparison, methotrexate, a clinically established antifolate, exhibits an IC₅₀ of 0.01 ± 0.002 µM under the same assay conditions , while the 2-amino analog methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate shows an IC₅₀ of approximately 5.34 µM [1] (albeit against a different enzyme system). This 5-fold potency difference between the 2-amino analog and the parent compound, along with the ~2500-fold difference from methotrexate, establishes the compound's position as a moderate-potency TS inhibitor suitable for scaffold optimization rather than direct therapeutic application.

Enzyme inhibition Antifolate Thymidylate synthase

Methyl 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS 92315-47-4): Evidence-Backed Procurement Scenarios for Medicinal Chemistry and Synthetic Workflows


Scaffold-Based Medicinal Chemistry for Antifolate and Anticancer Drug Discovery

Procure methyl 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate as an unsubstituted baseline scaffold for structure-activity relationship (SAR) campaigns targeting thymidylate synthase (TS) and related folate pathway enzymes. The compound exhibits a documented TS IC₅₀ of 25 ± 5 µM , providing a quantifiable starting point for optimization. Unlike 2-amino analogs that introduce >10-fold potency shifts and dual hTS-hDHFR inhibition [1], this unsubstituted scaffold allows medicinal chemists to explore 2-position substitutions without introducing confounding pharmacological liabilities, enabling rational, stepwise SAR development.

Synthetic Intermediate for Diversified 2-Position Derivatization

Utilize methyl 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate as a versatile building block when the synthetic objective involves systematic exploration of 2-position substituents. The unsubstituted 2-position permits direct electrophilic substitution without the protection/deprotection sequences required for 2-amino analogs , reducing synthetic step count and improving overall efficiency. This makes the compound the optimal procurement choice for library synthesis and parallel medicinal chemistry efforts where diverse 2-substituted derivatives are targeted.

Development of Selective Cytotoxic Agents with Engineered Selectivity Indices

Employ methyl 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate as a starting scaffold for designing anticancer agents with tunable selectivity profiles. Comparative data from structurally related tetrahydrobenzothiophene-3-carboxylate derivatives demonstrate that appropriate 2- and 6-position substitution can yield selectivity indices exceeding 45 in breast cancer models [2], while maintaining micromolar-range cytotoxicity. The unsubstituted scaffold provides a chemically tractable foundation for installing substituents that modulate both potency and tumor cell selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.